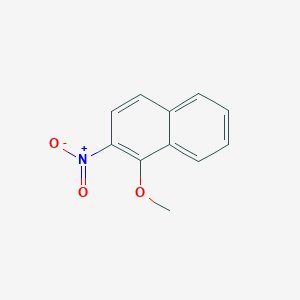
1-Methoxy-2-nitronaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methoxy-2-nitronaphthalene is an organic compound with the molecular formula C11H9NO3 It is a derivative of naphthalene, where a methoxy group (-OCH3) and a nitro group (-NO2) are substituted at the 1 and 2 positions, respectively
Méthodes De Préparation
1-Methoxy-2-nitronaphthalene can be synthesized through several methods. One common approach involves the nitration of 1-methoxynaphthalene using a nitrating agent such as nitric acid in the presence of sulfuric acid. This reaction typically occurs under controlled temperature conditions to ensure selectivity and yield .
Industrial production methods may involve more efficient catalytic processes. For example, the nitration of 1-nitronaphthalene with nitrogen dioxide (NO2) in the presence of a solid superacid catalyst like sulfated zirconia (SO42−/ZrO2) has been reported to be highly selective and efficient .
Analyse Des Réactions Chimiques
1-Methoxy-2-nitronaphthalene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen in the presence of a catalyst or metal hydrides.
Substitution: The methoxy group can be substituted by other nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Common reagents used in these reactions include Grignard reagents, which can add to the nitro group, and various oxidizing agents . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Methoxy-2-nitronaphthalene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research into its derivatives has shown potential for developing new pharmaceuticals.
Industry: It is used in the production of dyes, perfumes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-Methoxy-2-nitronaphthalene involves its interaction with various molecular targets. For instance, in reduction reactions, the nitro group undergoes a series of electron transfer steps, leading to the formation of an amino group. The methoxy group can also participate in nucleophilic substitution reactions, where it is replaced by other functional groups .
Comparaison Avec Des Composés Similaires
1-Methoxy-2-nitronaphthalene can be compared with other nitronaphthalene derivatives, such as 1-nitronaphthalene and 2-methoxy-1-nitronaphthalene . These compounds share similar structural features but differ in their reactivity and applications. For example, 1-nitronaphthalene is primarily used in the synthesis of dyes and explosives, while 2-methoxy-1-nitronaphthalene has applications in organic synthesis and as a chemical intermediate .
Propriétés
Numéro CAS |
4900-62-3 |
|---|---|
Formule moléculaire |
C11H9NO3 |
Poids moléculaire |
203.19 g/mol |
Nom IUPAC |
1-methoxy-2-nitronaphthalene |
InChI |
InChI=1S/C11H9NO3/c1-15-11-9-5-3-2-4-8(9)6-7-10(11)12(13)14/h2-7H,1H3 |
Clé InChI |
MADSSDZXBDQMAF-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC2=CC=CC=C21)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



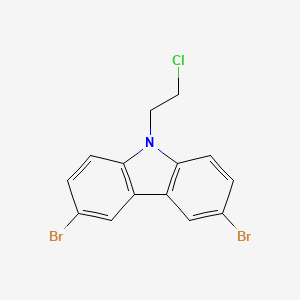
![Ethyl 3',4',5',6',7',8'-hexahydro-4a'h-spiro[1,3-dithiolane-2,2'-naphthalene]-4a'-carboxylate](/img/structure/B14750508.png)

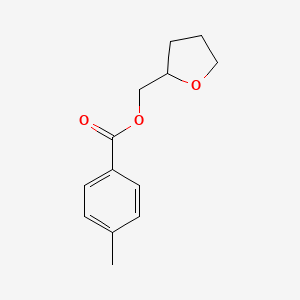
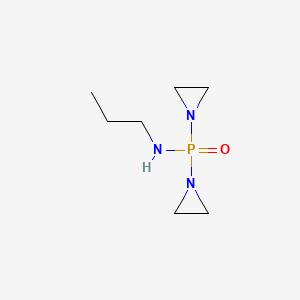
![2-[[2-Amino-2-[5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]acetyl]amino]pentanedioic acid](/img/structure/B14750530.png)
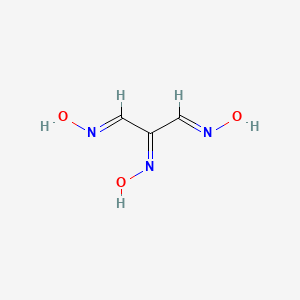
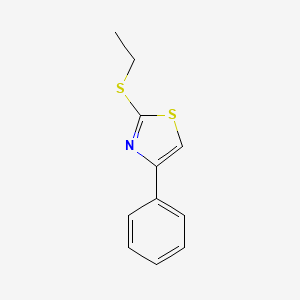
![2-Methyl-2,4,5,7-tetrahydropyrano[3,4-c]pyrazole-7-carboxylic acid](/img/structure/B14750544.png)
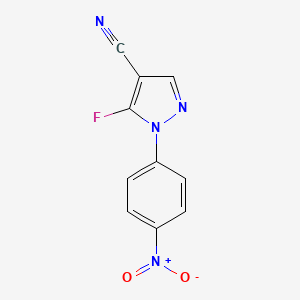
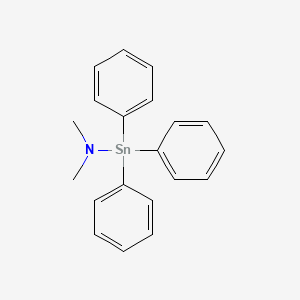
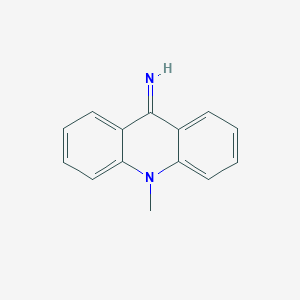
![4-(4-Nitrophenyl)sulfonyl-4-azatricyclo[4.2.1.03,7]nonan-2-ol](/img/structure/B14750562.png)
